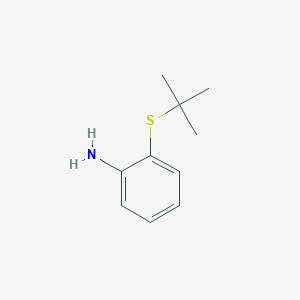

2-(tert-Butylthio)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGJIZYNUMYKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505558 | |

| Record name | 2-(tert-Butylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51942-41-7 | |

| Record name | 2-(tert-Butylsulfanyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Functionalized Anilines

An In-depth Technical Guide to the Synthesis and Properties of 2-(tert-Butylthio)aniline

This guide provides a comprehensive technical overview of this compound, a functionalized aniline derivative with potential applications in medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, spectroscopic characterization, and potential utility for professionals in drug development and chemical research.

Aniline and its derivatives are cornerstone building blocks in modern chemistry, particularly within the pharmaceutical industry.[1][2] Their utility stems from the versatile reactivity of the amino group, which serves as a handle for constructing a vast array of more complex molecular architectures.[1] However, the metabolic fate of aniline-containing compounds is a critical consideration in drug design. The aniline moiety can be susceptible to oxidative metabolism by liver enzymes, potentially leading to the formation of toxic byproducts.[3]

This has driven the development of aniline derivatives where substitution patterns are strategically chosen to modulate electronic properties, lipophilicity, and metabolic stability. This compound emerges as a compound of interest in this context. It incorporates two key features:

-

An ortho-thioether linkage , which can influence the reactivity and conformational preference of the aniline core.

-

A tert-butyl group , a bulky and lipophilic moiety known to act as a metabolic shield and to modulate pharmacokinetic properties.

This guide will provide researchers with the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in their research endeavors.

Synthesis of this compound

The most direct and reliable method for synthesizing this compound is through the S-alkylation of 2-aminothiophenol. This approach leverages the high nucleophilicity of the thiolate anion, which can be readily generated in situ.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate of 2-aminothiophenol attacks a suitable tert-butyl electrophile. A plausible and efficient protocol, adapted from the synthesis of analogous S-alkylated anilines, is detailed below.[4]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Aminothiophenol

-

tert-Butyl bromide (or tert-butyl chloride)

-

Sodium hydroxide (NaOH)

-

Ethanol (absolute)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Equip a round-bottomed flask with a reflux condenser and a magnetic stirrer.

-

Thiolate Formation: To the flask, add 2-aminothiophenol (1.0 eq.) and ethanol. While stirring, add a solution of sodium hydroxide (1.0 eq.) in a small amount of water. Stir the mixture for 15-20 minutes at room temperature. The formation of the sodium thiophenolate salt should be observed.

-

Alkylation: Add tert-butyl bromide (1.0-1.1 eq.) to the reaction mixture.

-

Causality Note: Using a slight excess of the alkylating agent can help drive the reaction to completion. However, tert-butyl halides are prone to elimination (E2) reactions, especially under basic conditions and with heat. It is crucial to maintain controlled heating to favor substitution over elimination.

-

-

Reaction: Heat the mixture to a gentle reflux and maintain for 12-16 hours (overnight). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add equal volumes of water and dichloromethane to the residue and transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. The organic layer contains the product. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

The definitive properties of this compound are tabulated below. While direct experimental data is sparse in publicly available literature, these properties are predicted based on its structure and data from analogous compounds.[5][6][7][8]

Physical Properties

| Property | Value (Predicted/Known) | Source/Justification |

| CAS Number | 51942-41-7 | [6] |

| Molecular Formula | C₁₀H₁₅NS | [6] |

| Molecular Weight | 181.30 g/mol | [6] |

| Appearance | Pale yellow to brown liquid | Based on analogs like 2-tert-butylaniline.[7] |

| Boiling Point | > 200 °C (at atm. pressure) | Estimated based on analogs. |

| Solubility | Soluble in common organic solvents (DCM, Ether, EtOAc). Insoluble in water. | Based on its nonpolar structure. |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized product. Below are the expected spectral features.

Caption: Predicted spectroscopic data for this compound.

-

¹H NMR: The most distinctive signals will be the singlet for the nine equivalent protons of the tert-butyl group and the broad singlet for the amine protons. The aromatic region will show a complex multiplet pattern due to the ortho-substitution. The chemical shifts are influenced by the electron-donating amino group and the sulfur atom.[5]

-

¹³C NMR: The spectrum will clearly show the quaternary carbon of the tert-butyl group and the three distinct types of aromatic carbons.

-

IR Spectroscopy: Key diagnostic peaks include the characteristic double peak for the primary amine N-H stretching vibrations and strong peaks corresponding to aliphatic and aromatic C-H stretches.[9][10]

-

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak at m/z 181 should be visible. A prominent fragmentation pathway is the loss of the tert-butyl group to give a fragment at m/z 124. The tert-butyl cation itself at m/z 57 is also expected to be a major peak.[11][12]

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nucleophilic amino group and the aromatic ring.

-

Amine Reactivity: The primary amine can undergo standard reactions such as acylation, alkylation, diazotization, and condensation with carbonyl compounds to form imines or heterocycles (e.g., benzothiazoles).[13][14]

-

Aromatic Ring Reactivity: The amino group is a strong activating group, directing electrophilic aromatic substitution to the positions para and ortho to itself (positions 4 and 6). The bulky ortho-tert-butylthio group will provide significant steric hindrance, likely favoring substitution at the less hindered para-position (position 4).

Role in Medicinal Chemistry

In the context of drug discovery, this compound serves as a valuable scaffold for several reasons:

-

Metabolic Blocking: The tert-butyl group, particularly adjacent to the sulfur, can sterically hinder metabolic enzymes (like Cytochrome P450s) from accessing and oxidizing the sulfur or the aromatic ring, potentially improving the metabolic stability and half-life of a drug candidate.

-

Lipophilicity Modulation: The tert-butylthio group significantly increases the lipophilicity of the molecule compared to a simple aniline. This property is crucial for tuning a drug's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.

-

Scaffold for Heterocycle Synthesis: It is an excellent precursor for synthesizing 7-substituted benzothiazoles, a privileged scaffold in medicinal chemistry found in compounds with a wide range of biological activities.[15]

Caption: Role of the tert-butyl group in sterically shielding metabolic pathways.

Conclusion

This compound is a strategically designed building block with significant potential for researchers in organic synthesis and drug development. Its synthesis is achievable through a straightforward S-alkylation of 2-aminothiophenol. The presence of the tert-butylthio group imparts unique steric and electronic properties, offering a valuable tool for modulating metabolic stability and lipophilicity in drug candidates. This guide provides the essential technical information to empower scientists to effectively synthesize, characterize, and utilize this versatile chemical intermediate.

References

-

Gorshkov, V. A., & Belyaeva, K. F. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077–1092. Link

-

MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Link

-

MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Link

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Link

-

ResearchGate. (n.d.). Synthesis of 2-arylbenzothiazole using 2-aminothiophenol and nitriles. Link

-

ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline. Link

-

ChemicalBook. (n.d.). 2,4,6-TRI-TERT-BUTYLANILINE(961-38-6) 1H NMR spectrum. Link

-

PubChem. (n.d.). 2-tert-Butylaniline. Link

-

Advanced ChemBlocks. (n.d.). This compound. Link

-

NIST. (n.d.). Aniline, 2-tert-butyl-n-sec-butyl-. Link

-

BenchChem. (2025). 2-(tert-Butyl)aniline Chemical Properties and Applications. Link

-

Wiley Online Library. (n.d.). Supporting Information for Visible Light Photocatalytic Synthesis of Benzothiophenes. Link

-

ChemicalBook. (n.d.). 2-(butylthio)aniline. Link

-

Sigma-Aldrich. (n.d.). This compound. Link

-

X-MOL. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. Link

-

PubChem. (n.d.). 2-(Methylthio)aniline. Link

-

Google Patents. (n.d.). CN114773206B - Synthesis method of o-tert-butylaniline. Link

-

PrepChem.com. (n.d.). Synthesis of 2-(dodecylthio)aniline. Link

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Link

-

ChemicalBook. (n.d.). 2-(METHYLTHIO)ANILINE(2987-53-3) IR Spectrum. Link

-

PrepChem.com. (n.d.). Synthesis of 2-(benzylthio)aniline. Link

-

NIST. (n.d.). Aniline, 2-tert-butyl-n-ethyl-. Link

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Link

-

Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof. Link

-

ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Link

-

GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Link

-

Royal Society of Chemistry. (n.d.). tert-Butyl nitrite mediated azo coupling between anilines and imidazoheterocycles. Link

-

Google Patents. (n.d.). CN108409615B - Method for synthesizing enantiopure tert-butyl sulfenamide. Link

-

MDPI. (2021). Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. Link

-

Bloom Tech. (2025). Can Aniline Be Used In Drug Development? Link

-

PubMed. (1980). The chemical ionization mass spectrometric analysis of phenylthiohydantoin and 2-anilino-5-thiazolinone amino acids obtained from the Edman degradation of proteins and peptides. Link

-

University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light. Link

-

NIST. (n.d.). Aniline. Link

-

HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. Link

-

MDPI. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Link

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Link

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]

- 3. news.umich.edu [news.umich.edu]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound 97% | CAS: 51942-41-7 | AChemBlock [achemblock.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-(butylthio)aniline [chemicalbook.com]

- 9. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(METHYLTHIO)ANILINE(2987-53-3) IR Spectrum [chemicalbook.com]

- 11. Aniline [webbook.nist.gov]

- 12. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 13. mdpi.com [mdpi.com]

- 14. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(tert-Butylthio)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butylthio)aniline, identified by its CAS number 51942-41-7 , is an organosulfur compound that has garnered interest within the fields of medicinal chemistry and materials science.[1][2] This technical guide serves as a comprehensive resource for professionals in drug development and chemical research, providing an in-depth analysis of its synthesis, physicochemical properties, and key applications. The unique structural characteristics of this aniline derivative, namely the presence of a sterically bulky tert-butylthio group ortho to the amino functionality, impart specific reactivity and properties that make it a valuable building block in the synthesis of complex molecules.

The strategic placement of the tert-butylthio group can influence the electronic and steric environment of the aniline ring, which in turn can modulate the pharmacological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This guide will delve into the causality behind experimental choices in its synthesis and explore its role as a key intermediate, particularly in the formation of benzothiazole scaffolds, which are prevalent in many biologically active molecules.[3][4][5][6]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 51942-41-7 | [1] |

| Molecular Formula | C₁₀H₁₅NS | [1] |

| Molecular Weight | 181.3 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | NC1=CC=CC=C1SC(C)(C)C | [1] |

| Purity | Typically ≥97% | [1] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through the selective S-alkylation of 2-aminothiophenol. This method offers a direct and high-yielding route to the desired product. The tert-butyl group is introduced using a suitable alkylating agent, such as a tert-butyl halide. The causality behind this experimental choice lies in the nucleophilicity of the thiolate anion, which is readily formed from 2-aminothiophenol in the presence of a base. The steric hindrance of the tert-butyl group favors S-alkylation over N-alkylation of the aniline nitrogen.

Experimental Protocol: S-Alkylation of 2-Aminothiophenol

Materials:

-

2-Aminothiophenol

-

tert-Butyl bromide (or tert-butyl chloride)

-

Sodium hydride (NaH) or a suitable non-nucleophilic base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Thiolate Formation: A solution of 2-aminothiophenol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium thiolate salt. The evolution of hydrogen gas should be monitored.

-

Alkylation: A solution of tert-butyl bromide (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific, publicly available NMR spectra for this compound are limited, the expected spectral data can be inferred from the analysis of closely related structures. The following table provides predicted chemical shifts based on analogous compounds.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.2-7.4 | m | 2H | Ar-H |

| ~6.6-6.8 | m | 2H | Ar-H | |

| ~4.0-4.5 | br s | 2H | -NH₂ | |

| ~1.3 | s | 9H | -C(CH₃)₃ | |

| ¹³C NMR | ~145-150 | C-NH₂ | ||

| ~135-140 | Ar-C | |||

| ~128-132 | Ar-C | |||

| ~120-125 | C-S | |||

| ~115-120 | Ar-C | |||

| ~45-50 | -C(CH₃)₃ | |||

| ~30-35 | -C(CH₃)₃ |

Applications in Drug Discovery and Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[7] The introduction of a tert-butylthio group at the ortho position of the aniline ring offers a strategic tool for medicinal chemists to fine-tune the properties of drug candidates.

Intermediate in Benzothiazole Synthesis

One of the most significant applications of this compound is as a precursor for the synthesis of 2-substituted benzothiazoles.[3][4][5][8][9] The benzothiazole moiety is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[5]

The synthesis of benzothiazoles from this compound typically involves a condensation reaction with various electrophiles such as aldehydes, carboxylic acids, or acyl chlorides. The amino group of the aniline participates in the initial condensation, and the subsequent cyclization involves the sulfur atom.

Logical Relationship in Benzothiazole Synthesis

Caption: Synthesis of benzothiazoles from this compound.

Potential as a Catalyst Ligand

Sterically hindered anilines, such as o-tert-butylaniline, have been investigated as ligands for metal catalysts in various organic transformations.[7] The tert-butylthio group in this compound can also coordinate to metal centers, and its steric bulk can influence the selectivity and activity of the catalyst. This opens up possibilities for its use in the development of novel catalytic systems for asymmetric synthesis and cross-coupling reactions.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Aniline compounds can be toxic and may be absorbed through the skin. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery and development. Its straightforward synthesis from readily available starting materials and its utility as a precursor to biologically important benzothiazole scaffolds make it an attractive target for further investigation. The steric and electronic properties conferred by the tert-butylthio group provide medicinal chemists with a powerful tool for modulating the characteristics of lead compounds. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound is set to increase.

References

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-aryl benzothiazole using aniline. ResearchGate. [Link]

- Novel aniline derivatives, their manufacture and use as pharmaceutical agents.

- Novel aniline derivatives, their manufacture and use as pharmaceutical agents.

- Synthesis method of o-tert-butylaniline.

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

- Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.

-

2-tert-Butylaniline. PubChem. [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. [Link]

-

BENZOTHIAZOLE DERIVATIVES AS POTENTIAL ANTIFUNGAL AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. This compound 97% | CAS: 51942-41-7 | AChemBlock [achemblock.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN114773206B - Synthesis method of o-tert-butylaniline - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijpsr.com [ijpsr.com]

A Senior Application Scientist's Guide to 2-(tert-Butylthio)aniline: Structure, Synthesis, and Application

Executive Summary: This technical guide provides an in-depth analysis of 2-(tert-Butylthio)aniline (CAS No. 51942-41-7), a valuable aromatic amine intermediate. We will dissect its chemical structure and formal nomenclature, outline its key physicochemical properties, and present a detailed, field-proven synthetic protocol. The narrative emphasizes the mechanistic rationale behind experimental choices, reflecting a synthesis of technical accuracy and practical insight. Furthermore, this document explores the compound's strategic importance as a building block in medicinal chemistry and drug development, where aniline scaffolds are pivotal for influencing pharmacological properties such as metabolic stability and efficacy.[1] This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Chemical Identity and Nomenclature

This compound is an organic compound characterized by an aniline core substituted at the ortho position with a tert-butylthio group.[2][3] This substitution imparts significant steric and electronic properties that are of interest in synthetic chemistry.

-

IUPAC Name: this compound[2]

-

Synonyms: Benzenamine, 2-[(1,1-dimethylethyl)thio]-[3]

-

SMILES: NC1=CC=CC=C1SC(C)(C)C[2]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectroscopic characteristics of this compound is essential for its handling, purification, and characterization.

Physicochemical Properties

The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 181.3 g/mol | [2][4] |

| Appearance | Light brown to brown liquid | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

Spectroscopic Signatures

While a dedicated full spectrum analysis is proprietary to specific research, the expected spectroscopic characteristics can be inferred from the molecular structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet in the upfield region (around 1.3 ppm) corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region (6.5-7.5 ppm) would display a complex multiplet pattern for the four protons on the benzene ring. A broad singlet corresponding to the two amine (NH₂) protons would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR would feature a prominent signal for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons. The six aromatic carbons would appear in the typical downfield region (115-150 ppm).

-

Infrared (IR) Spectroscopy: Key absorption bands would include the characteristic N-H stretching vibrations of the primary amine group, typically appearing as a doublet around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aliphatic tert-butyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[6]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight (181.3). A characteristic fragmentation pattern would be the loss of a tert-butyl group, leading to a significant peak at M-57.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved via the S-alkylation of 2-aminothiophenol. This method is reliable and analogous to established protocols for similar thioethers.[7][8]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by reacting 2-aminothiophenol with tert-butyl bromide.

Materials:

-

2-Aminothiophenol

-

tert-Butyl bromide

-

Sodium hydroxide (NaOH)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-aminothiophenol (1.0 eq.) in anhydrous ethanol.

-

Deprotonation: Prepare a solution of sodium hydroxide (1.0 eq.) in a minimal amount of water and add it dropwise to the flask. The thiol group of 2-aminothiophenol is acidic and is readily deprotonated by NaOH to form the sodium thiophenolate anion. This step is critical as it generates the active nucleophile. Stir the resulting mixture for 15-20 minutes at room temperature.

-

Alkylation: Add tert-butyl bromide (1.0 eq.) to the reaction mixture. The reaction proceeds via nucleophilic substitution. Due to the tertiary nature of the electrophile, the mechanism is likely Sₙ1, proceeding through a stable tert-butyl carbocation intermediate.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.

-

Workup: Upon completion, cool the flask to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add equal volumes of water and dichloromethane to the residue and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel to obtain the final product, this compound.[7]

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Development

Aniline and its derivatives are foundational scaffolds in modern pharmacology.[9][10] They are present in a wide array of approved drugs, including antibiotics, anti-inflammatory agents, and antipsychotics.[9] The strategic inclusion or modification of the aniline moiety allows medicinal chemists to fine-tune a drug candidate's properties.[11]

This compound is a particularly attractive building block for several reasons:

-

Lipophilicity Modulation: The tert-butyl group is a large, non-polar moiety that significantly increases the lipophilicity of a molecule. This can be leveraged to improve a drug's ability to cross cell membranes and enhance its bioavailability.[9]

-

Metabolic Stability: The thioether linkage and the sterically hindered tert-butyl group can influence a molecule's metabolic profile. The bulky group can shield adjacent functional groups from metabolic enzymes, potentially increasing the drug's half-life.[1]

-

Vectorial Orientation: The ortho-amino group provides a reactive handle for further chemical elaboration. It can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems, which are common in pharmacologically active compounds. The defined ortho relationship between the amino and thioether groups provides a rigid conformational constraint that can be exploited for selective receptor binding.

The versatility of anilines in drug synthesis makes this compound a high-value intermediate for constructing novel molecular architectures with tailored pharmacological profiles.[10][11]

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2–8 °C to ensure its stability and prevent degradation.[3]

Conclusion

This compound is a versatile chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis via S-alkylation of 2-aminothiophenol is a robust and scalable method. The unique combination of a reactive aniline core, a stabilizing thioether linkage, and a lipophilic, sterically demanding tert-butyl group makes it a strategic building block for medicinal chemists. Its application in the synthesis of novel pharmaceutical candidates allows for the precise modulation of critical drug properties, underscoring its importance in the field of drug discovery and development.

References

-

LookChem. (n.d.). Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. Retrieved from [Link]

-

LookChem. (2025, March 1). 2-(tert-Butyl)aniline CAS:6310-21-0: Chemical Properties and Applications. Retrieved from [Link]

-

LookChem. (n.d.). 2-(tert-Butyl)aniline Technical Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-tert-Butylaniline. PubChem Compound Database. Retrieved from [Link]

-

GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, 2-tert-butyl-n-sec-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.

-

PrepChem.com. (n.d.). Synthesis of 2-(dodecylthio)aniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(benzylthio)aniline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aniline, n-tert-butyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Bloom Tech. (2025, February 17). Can Aniline Be Used In Drug Development?. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

University of Amsterdam. (2019, April 18). Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound 97% | CAS: 51942-41-7 | AChemBlock [achemblock.com]

- 3. This compound | 51942-41-7 [amp.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-(butylthio)aniline [chemicalbook.com]

- 6. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS - University of Amsterdam [hims.uva.nl]

- 11. cresset-group.com [cresset-group.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(tert-Butylthio)aniline

Introduction: Unveiling the Molecular Signature of 2-(tert-Butylthio)aniline

This compound is a substituted aniline derivative of significant interest in synthetic chemistry, serving as a versatile building block in the development of pharmaceuticals and advanced materials. Its unique structure, featuring a sterically bulky tert-butylthio group ortho to the amino group on a benzene ring, imparts specific electronic and conformational properties. A thorough spectroscopic analysis is paramount to confirm its identity, purity, and electronic structure, which are critical for its application in sensitive fields such as drug development. This guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize this compound, offering both theoretical underpinnings and practical, field-tested protocols for researchers and scientists.

The strategic placement of the electron-donating amino group and the sulfur-containing substituent creates a unique electronic environment within the aromatic ring. Understanding this interplay is crucial, and techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide a multi-faceted view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Theoretical Framework: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. Electron-donating groups, like the amino (-NH₂) group, shield nearby protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the electronegativity and anisotropic effects of the sulfur atom in the tert-butylthio group will influence the chemical shifts of adjacent aromatic protons.

Predicted ¹H NMR Spectrum: Based on the structure of this compound, we anticipate the following signals:

-

tert-Butyl Protons: A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group. Due to its aliphatic nature and distance from the aromatic ring's deshielding effects, this signal is expected to appear significantly upfield.[1][2]

-

Aromatic Protons: The four protons on the benzene ring are non-equivalent and will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).[3] Their precise chemical shifts and coupling constants (J) will be influenced by the electronic effects of both the -NH₂ and -S-C(CH₃)₃ substituents.

-

Amine Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this signal can be variable and is often concentration-dependent and sensitive to the solvent used. Deuterium exchange experiments can confirm the assignment of the -NH₂ protons.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (-C(CH₃)₃) | ~ 1.3 | Singlet | 9H |

| Aromatic (Ar-H) | ~ 6.6 - 7.5 | Multiplets | 4H |

| Amine (-NH₂) | Variable (Broad) | Singlet | 2H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

}

Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum: For this compound, we expect to see distinct signals for each unique carbon atom:

-

tert-Butyl Carbons: One signal for the three equivalent methyl carbons and one signal for the quaternary carbon of the tert-butyl group. These will appear in the aliphatic region of the spectrum.

-

Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbon attached to the nitrogen of the amino group (C-NH₂) is expected to be significantly shielded, while the carbon attached to the sulfur (C-S) will also show a characteristic shift.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| tert-Butyl (-C (CH₃)₃) | ~ 30-35 |

| tert-Butyl (-C(C H₃)₃) | ~ 45-55 |

| Aromatic (C-S) | ~ 120-130 |

| Aromatic (C-NH₂) | ~ 140-150 |

| Other Aromatic (C-H) | ~ 115-135 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A longer acquisition time is generally needed due to the lower natural abundance of ¹³C.

-

Data Processing: The data is processed using a Fourier transform and phasing.

}

Workflow for ¹³C NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

Predicted IR Spectrum: The IR spectrum of this compound will display characteristic absorption bands for its key functional groups:

-

N-H Stretching: The amino group will show one or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹.[6]

-

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group will appear just below 3000 cm⁻¹.[3][7]

-

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region.[3]

-

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

-

C-S Stretching: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.[8]

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Data Acquisition: Lower the press to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

}

Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.[9] In the mass spectrometer, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak will correspond to the molecular weight of this compound (181.3 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion will provide valuable structural information. Common fragmentation pathways for aniline derivatives include loss of the amino group or cleavage of the substituents from the aromatic ring.[10] For this compound, a prominent fragment would likely result from the loss of the tert-butyl group, leading to a stable cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 181 | Molecular Ion [M]⁺ |

| 124 | [M - C₄H₉]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interactions with the GC column.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the resulting ions are detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

}

Workflow for GC-MS Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

Theoretical Framework: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic absorption bands in the UV-Vis region due to π → π* transitions of the benzene ring.[11] The positions and intensities of these absorptions can be influenced by substituents on the ring.[12][13]

Predicted UV-Vis Spectrum: Aniline itself shows two main absorption bands. The presence of the tert-butylthio group is expected to cause a bathochromic (red) shift of these bands due to the extension of the conjugated system by the lone pairs on the sulfur atom.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π → π | ~ 240 - 260 |

| n → π | ~ 280 - 300 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane).

-

Instrument Setup: Fill a quartz cuvette with the solvent to be used as a blank. Calibrate the spectrophotometer with the blank.

-

Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance over the desired wavelength range (typically 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

}

Workflow for UV-Vis Spectroscopic Analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, integrating data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for the characterization of this important synthetic intermediate. The protocols and predicted spectral data outlined in this guide serve as a robust framework for researchers and scientists in ensuring the quality and identity of this compound for its intended applications in drug development and materials science.

References

- BenchChem. (n.d.). High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

- Berset, J. D., & Bigler, P. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 101(13), 2269-2283.

- Pramanik, M., & Karak, N. (2012). Synthesis of Various Polyaniline / Clay Nanocomposites Derived from Aniline and Substituted Aniline Derivatives by Mechanochemical Intercalation Method. ResearchGate.

- Dasgupta, A., & Spies, J. (2001). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Clinical Laboratory Analysis, 15(4), 189-193.

- Majeed, M. U., Liu, X., Majeed, M. K., & Liu, Y. (2021). UV-Vis spectra of aniline in different mole fractions of acetonitrile. Journal of Molecular Liquids, 321, 114488.

- Wang, C., Chen, H., & Cooks, R. G. (2017). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate.

- Robertson, W. W., & Matsen, F. A. (1950). The Near Ultraviolet Absorption Spectra of N-Substituted Anilines. Journal of the American Chemical Society, 72(11), 5248-5251.

- Al-Azzawi, A. M., & Al-Rufaie, M. M. (2025). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. Acta Chimica Slovenica, 72(4), 846-852.

- Handa, T., & Nagai, T. (1999). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry, 71(18), 4057-4065.

- Lee, C. W., & Chen, S. A. (2003). The 1 H NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO- d 6. ResearchGate.

- Orts, J., Gairí, M., & Pons, M. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Magnetic Resonance, 49(2), 143-155.

- Lee, C. W., & Chen, S. A. (2003). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- ChemicalBook. (n.d.). 2,4,6-TRI-TERT-BUTYLANILINE(961-38-6) 1H NMR spectrum.

- Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Canadian Journal of Chemistry, 40(2), 311-317.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

- Sigma-Aldrich. (n.d.). This compound.

Sources

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4,6-TRI-TERT-BUTYLANILINE(961-38-6) 1H NMR spectrum [chemicalbook.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Introduction: Deciphering Molecular Architecture

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(tert-Butylthio)aniline

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of analytical chemistry, offering unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to unambiguously determine the constitution of a molecule is paramount. This guide provides a comprehensive technical analysis of the Proton (¹H) NMR spectrum of this compound (C₁₀H₁₅NS), a versatile synthetic intermediate characterized by its distinct amine and thioether functionalities.[1]

This document moves beyond a simple recitation of spectral data. It is designed to function as a whitepaper, elucidating the causal relationships between the molecule's electronic environment and its spectral output. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, present a robust, field-proven protocol for data acquisition, and offer insights into the nuances of spectral interpretation. The methodologies described herein are self-validating, ensuring that researchers can confidently apply these principles to their own analytical challenges.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of this compound, we must first dissect its structure to identify all chemically non-equivalent protons. The molecule possesses three distinct regions: the aliphatic tert-butyl group, the aromatic phenyl ring, and the amine group.

-

tert-Butyl Protons (t-Bu): The nine protons of the three methyl groups are equivalent due to rapid rotation around the carbon-carbon single bonds. They will produce a single, intense signal.

-

Amine Protons (NH₂): The two protons on the nitrogen atom are chemically equivalent. Their signal is often broad and its position can be highly variable.[2]

-

Aromatic Protons (Ar-H): The benzene ring is ortho-disubstituted, rendering all four aromatic protons chemically and magnetically distinct. This will lead to a complex set of signals in the aromatic region of the spectrum.

The distinct electronic nature of the electron-donating amino group (-NH₂) and the sulfur-linked tert-butyl group (-S-tBu) dictates the precise chemical shifts of the aromatic protons.

Figure 1: Molecular structure of this compound with distinct proton environments.

Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is a composite of signals, each defined by its chemical shift (δ), integration value, and multiplicity (splitting pattern).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Expected Multiplicity | Coupling Constants (J, Hz) |

| tert-Butyl (t-Bu) | 1.0 - 1.5 | 9H | Singlet (s) | N/A |

| Amine (NH₂) | 3.5 - 4.5 (variable) | 2H | Broad Singlet (br s) | N/A |

| Aromatic (Ar-H) | 6.6 - 7.5 | 4H | Complex Multiplets (m) | Ortho: 6-10 Hz, Meta: 2-4 Hz |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Causality Behind Spectral Features:

-

tert-Butyl Signal (Singlet, 9H, ~1.3 ppm): The nine protons of the tert-butyl group are in an aliphatic, non-polar environment, causing them to be highly shielded and appear far upfield.[3] The absence of adjacent protons results in a sharp singlet. Its integration value of 9H makes it a highly conspicuous landmark in the spectrum.[4][5]

-

Amine Signal (Broad Singlet, 2H, variable): The chemical shift of amine protons is notoriously dependent on solvent, concentration, and temperature due to hydrogen bonding.[2][6] In a non-polar solvent like CDCl₃, it might appear around 3.8 ppm. The signal is often broad due to a combination of moderately fast chemical exchange with trace amounts of water and quadrupolar broadening from the ¹⁴N nucleus.

-

Aromatic Signals (Multiplets, 4H, 6.6-7.5 ppm): This region is the most structurally informative. The powerful electron-donating effect of the amino group strongly shields the ortho and para positions, shifting them upfield relative to benzene (7.3 ppm).[7] Conversely, studies on similar aniline systems suggest the alkylthio group acts as a weak electron-withdrawing group, deshielding its ortho proton.[8] This interplay creates a complex splitting pattern:

-

Ortho-coupling (³J): Protons on adjacent carbons will split each other with a coupling constant of approximately 6-10 Hz.[9][10]

-

Meta-coupling (⁴J): Protons separated by three bonds will exhibit a smaller coupling of 2-4 Hz.[9][11]

-

The result is a series of complex multiplets, often appearing as overlapping doublets of doublets, from which the substitution pattern can be confirmed.

-

Experimental Protocol for High-Resolution ¹H NMR

Acquiring a high-quality, reproducible spectrum is contingent on meticulous sample preparation and systematic data acquisition. This protocol ensures spectral integrity.

Part A: Sample Preparation

-

Analyte Preparation: Weigh approximately 2-5 mg of this compound into a clean, dry vial.[12] The sample should be of high purity (≥97%) to avoid signals from contaminants.[13]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm. For compounds with poor solubility, DMSO-d₆ can be used.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial using a clean glass pipette.[14] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the instrument's coil.[15]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved peaks.[12]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[14][16]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[16]

Part B: Data Acquisition and Processing

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning within the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent. This lock signal is used to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for minimizing peak broadening and achieving high resolution.[15]

-

Acquisition Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): ~16 ppm, centered around 6-7 ppm to cover the full range of expected signals.

-

-

Data Processing:

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically adjust the phase to ensure all peaks are in the positive absorptive mode with a flat baseline.

-

Baseline Correction: Apply a polynomial function to correct any baseline distortions.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).

-

Integration: Define the integral regions for each distinct signal to determine the relative number of protons each represents.

-

Figure 2: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The prominent upfield singlet for the tert-butyl group, the variable broad singlet for the amine protons, and the complex downfield multiplets for the aromatic protons collectively provide a unique fingerprint of the molecule. By understanding the underlying principles of chemical shifts and coupling, and by adhering to a rigorous experimental protocol, researchers can leverage ¹H NMR spectroscopy to confidently verify the structure and purity of this and other complex organic molecules, ensuring the integrity of their scientific endeavors.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 12, 2026, from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved January 12, 2026, from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved January 12, 2026, from [Link]

-

ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. Retrieved January 12, 2026, from [Link]

-

Western University. (2013, September 9). NMR SAMPLE PREPARATION. Retrieved January 12, 2026, from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 12, 2026, from [Link]

-

Sankaran, B., & Ramakrishnan, S. (2002). Spectroscopic studies on model compounds related to poly(alkythio)anilines. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Hartmann, H. (2023). On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives. Journal of Sulfur Chemistry, 44(1), 12–19. [Link]

-

Fraser, R. R., et al. (1965). The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

-

Hartmann, H. (2022). On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives. Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 12, 2026, from [Link]

-

Hartmann, H. (2022). On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives. ResearchGate. Retrieved January 12, 2026, from [Link]

-

ACD/Labs. (2021, August 25). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. Retrieved January 12, 2026, from [Link]

-

Yildiz, E., et al. (2016). Representative 1 H-NMR spectra of (a) aniline and (b) benzene exposed HPbCD. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 12, 2026, from [Link]

- Supporting Information: Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides. (n.d.). Retrieved January 12, 2026, from a-lab.

-

Brainly. (2023, May 11). A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. Retrieved January 12, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved January 12, 2026, from [Link]

-

JoVE. (2022, May 25). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved January 12, 2026, from [Link]

-

Chem Help ASAP. (2016, January 14). HMNR Aromatic Coupling. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-tert-Butylaniline. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

Chemguides. (2020, June 24). 1H NMR: Structural Elucidation III. Retrieved January 12, 2026, from [Link]

-

ChemAnalyst. (2022, March 1). 2-(tert-Butyl)aniline: Chemical Properties and Applications. Retrieved January 12, 2026, from [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. acdlabs.com [acdlabs.com]

- 4. brainly.com [brainly.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. acdlabs.com [acdlabs.com]

- 12. organomation.com [organomation.com]

- 13. This compound 97% | CAS: 51942-41-7 | AChemBlock [achemblock.com]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. depts.washington.edu [depts.washington.edu]

- 16. sites.bu.edu [sites.bu.edu]

"FTIR analysis of 2-(tert-Butylthio)aniline"

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of 2-(tert-Butylthio)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of FTIR for the structural elucidation of this versatile synthetic intermediate. The guide offers a detailed experimental protocol, an in-depth analysis of the expected vibrational modes, and a discussion of the influence of the compound's unique functional groups—a primary aromatic amine and a tert-butyl thioether—on its infrared spectrum.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₅NS, is a valuable intermediate in organic synthesis.[1][2] Its utility lies in the presence of two highly reactive functional moieties: a primary amine (-NH₂) on an aromatic ring and a sterically bulky tert-butylthio group (-S-C(CH₃)₃).[1] The amino group is a versatile handle for a variety of chemical transformations, including diazotization, acylation, and alkylation, which are fundamental in the construction of complex molecular architectures.[1] The tert-butylthio group, with its significant steric hindrance, can influence the regioselectivity of subsequent reactions on the aromatic ring, while the sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, thereby modifying the electronic properties of the molecule.[1]

Given its role as a precursor in the synthesis of pharmaceuticals and other functional materials, the unambiguous characterization of this compound is of paramount importance.[1][3] FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for confirming the identity and assessing the purity of this compound by identifying its key functional groups.[3][4]

Fundamental Principles of FTIR Spectroscopy

FTIR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[4] When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, resulting in a change in its vibrational state.[4] An FTIR spectrometer measures the absorption of infrared radiation as a function of frequency (or wavenumber, typically expressed in reciprocal centimeters, cm⁻¹), generating a unique spectral "fingerprint" of the molecule.[4]

The primary vibrational modes observed in an FTIR spectrum are stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between two bonds). These vibrations are characteristic of the types of bonds present (e.g., N-H, C-H, C-S, C=C) and their molecular environment.[4]

Experimental Protocol for FTIR Analysis of this compound

This section details a robust protocol for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature.[1]

Sample Preparation

The choice of sample preparation technique is critical for obtaining a reproducible and high-quality spectrum. For a liquid sample like this compound, the neat liquid method using salt plates is highly effective.

Step-by-Step Protocol:

-

Ensure Cleanliness: Begin with clean and dry salt plates (e.g., NaCl or KBr). Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Sample Application: Place a single drop of this compound onto the center of one salt plate.

-

Forming the Film: Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. Avoid applying excessive pressure, which could damage the plates.

-

Mounting: Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Instrumental Parameters

The following are typical instrumental parameters for the analysis of a liquid organic compound. These may be optimized based on the specific instrument and experimental goals.

-

Spectrometer: A standard benchtop FTIR spectrometer.

-

Accessory: Transmission sample holder.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Scan: A background spectrum of the empty sample compartment should be collected prior to running the sample.

Data Acquisition and Processing

-

Background Collection: With the sample compartment empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Analysis: Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Further processing, such as baseline correction, may be applied if necessary.

Spectral Interpretation and Analysis

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. The following sections detail the expected vibrational modes and their approximate wavenumber ranges.

N-H Vibrations (Aniline Moiety)

The primary amine group (-NH₂) of the aniline moiety gives rise to characteristic stretching and bending vibrations.

-

N-H Stretching: Primary amines typically exhibit two medium-intensity bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two distinct peaks is a hallmark of a primary amine.

-

N-H Bending: A medium to strong scissoring vibration is expected in the 1650-1580 cm⁻¹ region.

C-H Vibrations (Aromatic and Aliphatic)

The molecule contains both aromatic C-H bonds on the benzene ring and aliphatic C-H bonds in the tert-butyl group.

-

Aromatic C-H Stretching: These vibrations typically appear as weak to medium intensity bands at wavenumbers slightly above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[7][8]

-

Aliphatic C-H Stretching: The C-H bonds of the tert-butyl group will produce strong absorption bands in the 2970-2860 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes of the methyl groups.

-

Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring influences the position of strong out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region.[7] For a 1,2-disubstituted (ortho) benzene ring, a strong absorption is expected in the 770-735 cm⁻¹ range.

Aromatic Ring Vibrations

The benzene ring itself gives rise to characteristic stretching vibrations.

-

C=C Stretching: Aromatic C=C in-ring stretching vibrations typically appear as two or three bands of variable intensity in the 1600-1450 cm⁻¹ region.[7][8]

C-S and tert-Butyl Vibrations

-

C-S Stretching: The C-S stretching vibration is generally weak and appears in the 800-600 cm⁻¹ region.[9] Its identification can sometimes be challenging due to its low intensity and the presence of other absorptions in this fingerprint region.

-

tert-Butyl Group Bending: The tert-butyl group will exhibit characteristic bending vibrations. A doublet is often observed around 1395-1385 cm⁻¹ and 1365 cm⁻¹ due to the symmetric bending of the methyl groups.

Data Presentation

The expected FTIR absorption bands for this compound are summarized in the table below for easy reference.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3300 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) | Medium |

| 3100 - 3000 | Stretch | Aromatic C-H | Weak to Medium |

| 2970 - 2860 | Asymmetric & Symmetric Stretch | Aliphatic C-H (tert-Butyl) | Strong |

| 1650 - 1580 | Scissoring (Bend) | N-H (Primary Amine) | Medium to Strong |

| 1600 - 1450 | In-ring Stretch | Aromatic C=C | Variable |

| 1395 - 1365 | Symmetric Bend (Doublet) | C-H (tert-Butyl) | Medium |

| 770 - 735 | Out-of-Plane Bend | Aromatic C-H (ortho-disubstituted) | Strong |

| 800 - 600 | Stretch | C-S | Weak |

Visualizations

Molecular Structure of this compound

Caption: Chemical structure of this compound.

FTIR Analysis Workflow

Caption: Workflow for FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. The characteristic absorption bands of the primary amine, the aromatic ring, the tert-butyl group, and the thioether linkage provide a detailed and unique spectral fingerprint. This guide has outlined the theoretical basis, a practical experimental workflow, and a thorough analysis of the expected FTIR spectrum, providing researchers and scientists with the necessary knowledge to confidently apply this technique for the characterization of this important synthetic intermediate.

References

- Studies on the hydrogen bonding of aniline's deriv

- IR Spectroscopy Tutorial: Arom

- Interpreting Infrared Spectra. Specac Ltd.

- Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations.

- Characterization of Synthesized Aniline Derivatives: Applic

- FTIR spectra of N–H stretching vibrations of 1 H - and 2 H...

- Video: IR Frequency Region: X–H Stretching. JoVE.

- Study of the composition of aromatic hydrocarbons using IR spectroscopy. International Journal of Advanced Scientific Research.

- IR Absorption Table. Millersville University.

- This compound. Benchchem.

- The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds. The Journal of Chemical Physics.

- The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Inorganica Chimica Acta.

- The fe

- CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Science Publishing.

- Why are N-H stretching vibrations often sharp and not broad? Chemistry Stack Exchange.

- Comparison of (a) experimental IR spectrum of aniline with theoretical...

- This compound. Advanced ChemBlocks.

- FTIR spectra of aniline tetramer.

- Infrared spectra and normal vibrations of O-methyl monothiocarbonate, S-methyldithiocarbonates and N-methylmonothiocarbam